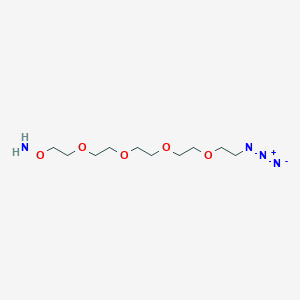
アミノオキシ-PEG4-アジド
説明
Aminooxy-PEG4-azide is a polyethylene glycol-based compound that contains both an aminooxy group and an azide group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable linkages with various biomolecules. The hydrophilic polyethylene glycol spacer enhances its solubility in aqueous media, making it a versatile reagent in chemical and biological research .
科学的研究の応用
Aminooxy-PEG4-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Plays a role in the development of drug delivery systems and diagnostic tools.
Industry: Employed in the production of advanced materials and nanotechnology.
作用機序
Target of Action
Aminooxy-PEG4-azide is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of Aminooxy-PEG4-azide are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Aminooxy-PEG4-azide contains an Azide group and an Aminooxy group . The Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . The Aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Biochemical Pathways
The biochemical pathways affected by Aminooxy-PEG4-azide are those involved in protein degradation . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can then affect various downstream biochemical pathways depending on the function of the degraded protein .
Pharmacokinetics
The pharmacokinetics of Aminooxy-PEG4-azide would largely depend on the specific PROTAC in which it is incorporated. As a peg linker, aminooxy-peg4-azide can enhance the solubility and stability of the protac, potentially improving its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of Aminooxy-PEG4-azide is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the amelioration of the disease .
Action Environment
The action of Aminooxy-PEG4-azide can be influenced by various environmental factors. For example, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Furthermore, the stability of the oxime bond formed by the Aminoo
生化学分析
Biochemical Properties
Aminooxy-PEG4-azide plays a crucial role in biochemical reactions, particularly in bioconjugation and click chemistry. The aminooxy group can react with aldehydes to form stable oxime bonds, while the azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups . These reactions enable the formation of stable triazole linkages, facilitating the conjugation of Aminooxy-PEG4-azide with various biomolecules, including proteins, enzymes, and other macromolecules .
Cellular Effects
Aminooxy-PEG4-azide influences various cellular processes by facilitating the conjugation of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of therapeutic agents or the immobilization of proteins on solid supports . The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient cellular uptake and distribution . These properties make Aminooxy-PEG4-azide a valuable tool in cellular studies and drug delivery applications.
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG4-azide involves its ability to form stable covalent bonds with target biomolecules. The aminooxy group reacts with aldehydes to form oxime bonds, while the azide group participates in click chemistry reactions to form triazole linkages . These interactions enable the selective conjugation of Aminooxy-PEG4-azide with proteins, enzymes, and other biomolecules, facilitating targeted delivery and functionalization . Additionally, the PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient binding and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminooxy-PEG4-azide can change over time due to its stability and degradation properties. Aminooxy-PEG4-azide is known to be reactive and sensitive, requiring immediate use within a week to maintain its efficacy . Over time, the compound may degrade, leading to reduced activity and potential changes in cellular function . Long-term studies in vitro and in vivo have shown that Aminooxy-PEG4-azide can maintain its activity for a limited period, making it essential to use fresh preparations for optimal results .
Dosage Effects in Animal Models
The effects of Aminooxy-PEG4-azide vary with different dosages in animal models. At lower doses, the compound can effectively conjugate with target biomolecules without causing significant toxicity . At higher doses, Aminooxy-PEG4-azide may exhibit toxic or adverse effects, including potential disruptions in cellular function and metabolism . It is crucial to determine the optimal dosage for specific applications to minimize adverse effects and ensure therapeutic efficacy .
Metabolic Pathways
Aminooxy-PEG4-azide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The aminooxy group can react with aldehydes to form oxime bonds, while the azide group participates in click chemistry reactions to form triazole linkages . These interactions can influence metabolic flux and metabolite levels, affecting cellular processes and overall metabolism . Understanding the metabolic pathways of Aminooxy-PEG4-azide is essential for optimizing its use in biochemical and therapeutic applications .
Transport and Distribution
Aminooxy-PEG4-azide is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient cellular uptake and distribution . Once inside the cells, Aminooxy-PEG4-azide can localize to specific compartments or organelles, facilitating targeted delivery and functionalization of biomolecules . These properties make it a valuable tool for drug delivery and cellular studies .
Subcellular Localization
The subcellular localization of Aminooxy-PEG4-azide is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals or binding proteins . Additionally, the hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient localization and activity within the cells . Understanding the subcellular localization of Aminooxy-PEG4-azide is crucial for optimizing its use in biochemical and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aminooxy-PEG4-azide typically involves the reaction of polyethylene glycol with aminooxy and azide functional groups. One common method includes the use of t-Boc-Aminooxy-PEG4-azide, where the t-Boc protecting group is removed under acidic conditions to yield the desired product . The reaction conditions often involve mild temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of Aminooxy-PEG4-azide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions: Aminooxy-PEG4-azide undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to the stability of the azide and aminooxy groups.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst and an alkyne-containing molecule.
SPAAC: Utilizes strained cyclooctynes like DBCO or BCN without the need for a catalyst.
Major Products: The primary products of these reactions are triazole-linked conjugates, which are highly stable and useful in various applications .
類似化合物との比較
NHS-PEG4-Azide: Contains an NHS ester group for amine-reactive conjugation.
Azido-PEG4-NHS Ester: Similar to NHS-PEG4-Azide but with different spacer lengths and reactivity.
Uniqueness: Aminooxy-PEG4-azide is unique due to its dual functional groups (aminooxy and azide), which allow for versatile bioconjugation and click chemistry applications. Its hydrophilic polyethylene glycol spacer also enhances solubility and reduces non-specific interactions, making it superior in certain applications .
特性
IUPAC Name |
O-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O5/c11-14-13-1-2-15-3-4-16-5-6-17-7-8-18-9-10-19-12/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSVZJZFYJANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220978 | |
| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-61-2 | |
| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


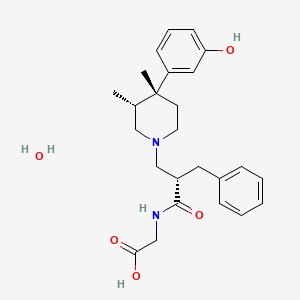
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
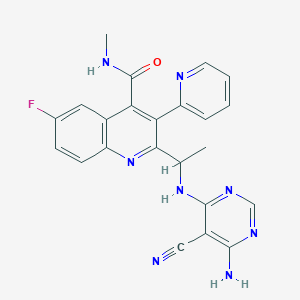
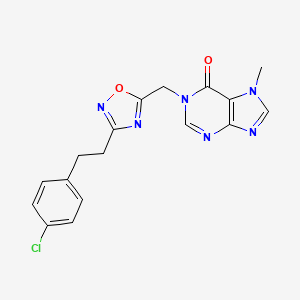
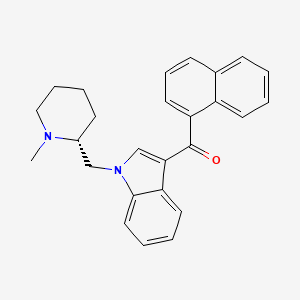
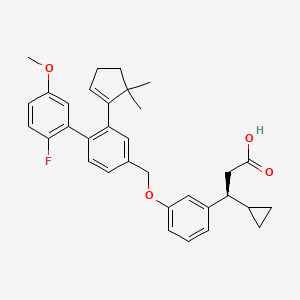
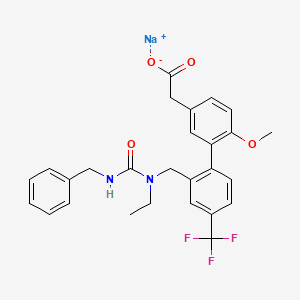
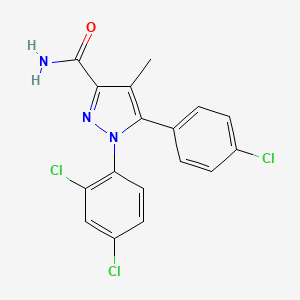

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)
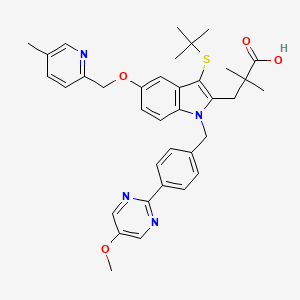

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

